molecular formula C25H21NO7 B3411238 (Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate CAS No. 903193-12-4

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B3411238
CAS No.: 903193-12-4
M. Wt: 447.4 g/mol
InChI Key: OHPGIGJFCNDSSG-GRSHGNNSSA-N
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Description

(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a structurally complex small molecule featuring a dihydrobenzofuran core fused with a pyridinylmethylene group and esterified with a 3,4,5-trimethoxybenzoate moiety. The Z-configuration of the pyridin-4-ylmethylene substituent suggests stereochemical specificity, which may influence its biological or physicochemical properties. For instance, benzofuran derivatives are frequently explored for anticancer, antimicrobial, and anti-inflammatory activities due to their ability to interact with biological targets via π-π stacking, hydrogen bonding, or hydrophobic interactions .

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO7/c1-14-9-17(32-25(28)16-11-20(29-2)24(31-4)21(12-16)30-3)13-18-22(14)23(27)19(33-18)10-15-5-7-26-8-6-15/h5-13H,1-4H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPGIGJFCNDSSG-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Notable Features
Target Compound (Z-isomer) Dihydrobenzofuran Pyridin-4-ylmethylene, 3,4,5-trimethoxybenzoate Stereospecific Z-configuration; high lipophilicity due to trimethoxy groups
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Ethyl benzoate Pyridazine ring, phenethylamino linker Polar amino linker may enhance solubility; pyridazine offers hydrogen bonding
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) Ethyl benzoate 3-methylisoxazole, phenethoxy linker Ether linker increases metabolic stability; isoxazole contributes to rigidity
Nucleoside analog (Compound 9) Tetrahydrofuran (sugar) Thiopyrimidine, tert-butyldimethylsilyl (TBS) protection Designed for oligonucleotide synthesis; TBS enhances stability during synthesis

Key Observations:

Core Flexibility vs. Rigidity : The dihydrobenzofuran core in the target compound introduces rigidity compared to the flexible ethyl benzoate backbones of I-6230 and I-6472. This rigidity may influence binding affinity to planar biological targets, such as enzyme active sites .

The 3,4,5-trimethoxybenzoate ester significantly increases lipophilicity (clogP ~3.5 estimated) relative to ethyl benzoates (clogP ~2.0–2.5), which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
(Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

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